2-({5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide
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Overview
Description
2-({5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, and a hydrazinecarbothioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with a furan derivative under specific conditions to form the core structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-({5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-({5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-2-METHYLPHENOXYACETIC ACID: A widely used herbicide with similar structural features.
4-CHLORO-2-METHYLPHENOL: An intermediate used in the synthesis of various chemicals and pharmaceuticals.
Uniqueness
2-({5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a chlorinated phenoxy group, a furan ring, and a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H27ClN4O4S |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
1-[[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C21H27ClN4O4S/c1-15-13-16(22)3-5-18(15)29-14-17-4-6-19(30-17)20(27)24-25-21(31)23-7-2-8-26-9-11-28-12-10-26/h3-6,13H,2,7-12,14H2,1H3,(H,24,27)(H2,23,25,31) |
InChI Key |
AMEUBOVURNVFRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)NNC(=S)NCCCN3CCOCC3 |
Origin of Product |
United States |
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